Aurora A Potency: Positioning Aurora Kinase Inhibitor-3 Among Leading Clinical Candidates
Aurora Kinase Inhibitor-3 inhibits Aurora A kinase with an IC50 of 42 nM . This places its potency between the less potent Aurora A Inhibitor I (190 nM in HCT116 cells) and the highly potent clinical candidates Alisertib (IC50 = 1.2 nM) and MLN8054 (IC50 = 4 nM) . This intermediate potency may be advantageous for studies requiring a balance between effective target engagement and reduced potential for complete pathway ablation, offering a different dynamic range for dose-response experiments compared to more potent clinical leads.
| Evidence Dimension | Aurora A Kinase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 42 nM |
| Comparator Or Baseline | Alisertib: 1.2 nM; MLN8054: 4 nM; Aurora A Inhibitor I: 190 nM |
| Quantified Difference | 35x less potent than Alisertib; 10.5x less potent than MLN8054; 4.5x more potent than Aurora A Inhibitor I |
| Conditions | Cell-free kinase assays for Aurora Kinase Inhibitor-3, Alisertib, and MLN8054; Cellular assay (HCT116 cells) for Aurora A Inhibitor I. |
Why This Matters
This intermediate potency provides a unique tool for researchers to study Aurora A inhibition at a moderate level, which may be critical for observing partial loss-of-function phenotypes or for combination studies where complete target inhibition is undesirable.
